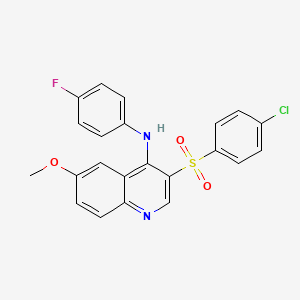
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains sulfonyl, chlorophenyl, fluorophenyl, and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The quinoline backbone would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite stable but can participate in substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl, chlorophenyl, fluorophenyl, and methoxy groups could impact its solubility, stability, and reactivity .Applications De Recherche Scientifique
Molecular Structure and Properties
- A study examined various derivatives of 4-fluoro-5-sulfonylisoquinoline, including compounds with chlorosulfonyl and fluorophenyl groups, similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine. The research focused on their molecular conformations and intramolecular hydrogen bonding, relevant for understanding the behavior of similar compounds (Ohba et al., 2012).
Antiproliferative Activity
- A study investigated the modification of combretastatin A-4 and the impact of linkers between the trimethoxyphenyl ring and amino-methoxyquinoline. Derivatives containing sulfone groups, similar in structure to 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine, showed substantial antiproliferative activity against various cancer cell lines (Lee et al., 2011).
Synthetic Processes
- Research on the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide described a process involving chlorosulfonic acid and amidation, which is relevant to the synthesis methods of similar compounds like 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (Hayun et al., 2012).
Fluorescence Properties
- The fluorescence properties of certain 3-hydroxyquinolin-4(1H)-one derivatives were studied, focusing on their cytotoxic activity against cancer cell lines and fluorescence properties. This research provides insights into the potential fluorescence applications of similar compounds (Kadrić et al., 2014).
PET Imaging Agents
- A study on the synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives for PET imaging in tumor detection highlights the potential use of similar compounds in diagnostic imaging (Chen et al., 2012).
Antimicrobial Activity
- Synthesis and characterization of new quinazolines, including derivatives of 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline, were researched for potential antimicrobial applications. This could inform the antimicrobial properties of similar compounds (Farag et al., 2012).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3S/c1-29-17-8-11-20-19(12-17)22(26-16-6-4-15(24)5-7-16)21(13-25-20)30(27,28)18-9-2-14(23)3-10-18/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAXCKYYTUNEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

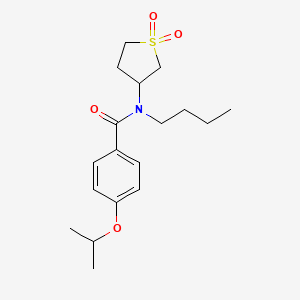
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2952807.png)
![1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2952809.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2952810.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2952811.png)
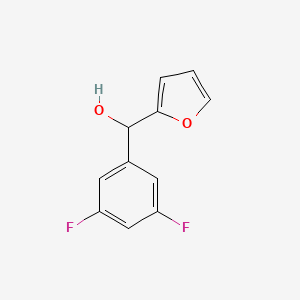
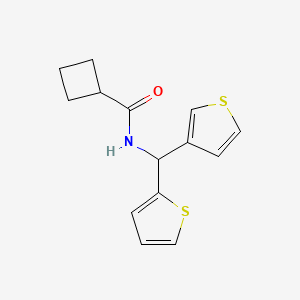
![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)

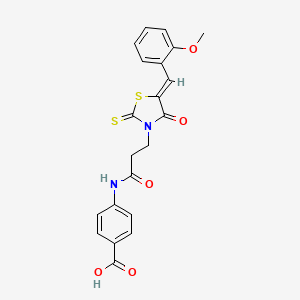
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
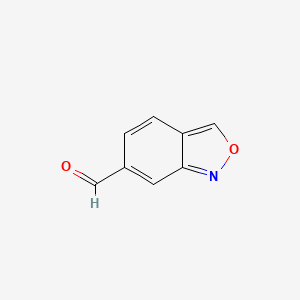
![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)
